3,4-Dichloro-3,4,4-trifluorobut-1-ene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-3,4,4-trifluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGKGBZAUXPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382128 | |

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-26-5 | |

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 3,4-Dichloro-3,4,4-trifluorobut-1-ene: A Predictive and In-Depth Technical Guide

Introduction

Molecular Structure and Key Features

The structure of 3,4-dichloro-3,4,4-trifluorobut-1-ene presents several key features that will dictate its spectroscopic behavior:

-

A Terminal Alkene: The vinyl group (C1 and C2) will give rise to characteristic signals in both NMR and IR spectra.

-

A Chiral Center: The carbon at position 3 (C3) is a stereocenter, bonded to a hydrogen, a chlorine, the vinyl group, and the C4 carbon. This chirality will induce diastereotopicity in the adjacent vinyl protons.

-

A Dichloro-substituted Carbon: The presence of two chlorine atoms on C3 and C4 will significantly influence the electronic environment of neighboring atoms.

-

A Trifluoromethyl Group: The -CF3 group on C4 is a strong electron-withdrawing group and possesses a unique NMR signature in ¹⁹F NMR.

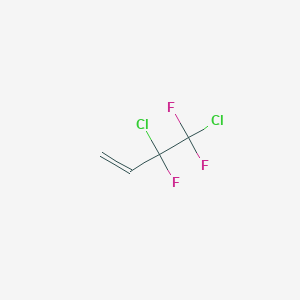

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum is expected to show signals corresponding to the three protons of the vinyl group and the single proton at the chiral center. Due to the chiral center at C3, the two geminal protons on C1 and the proton on C2 are all chemically non-equivalent, leading to a complex splitting pattern.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H on C1 (trans to C3) | 5.8 - 6.2 | Doublet of doublets of doublets (ddd) | JH-H(cis) = 10-12, JH-H(gem) = 1-2, JH-H(vic) = 6-8 |

| H on C1 (cis to C3) | 5.6 - 6.0 | Doublet of doublets of doublets (ddd) | JH-H(trans) = 16-18, JH-H(gem) = 1-2, JH-H(vic) = 8-10 |

| H on C2 | 6.0 - 6.4 | Doublet of doublets of doublets (ddd) | JH-H(trans) = 16-18, JH-H(cis) = 10-12, JH-H(vic) = 5-7 |

| H on C3 | 4.5 - 5.0 | Multiplet | Complex coupling to vinyl protons and ¹⁹F nuclei |

Causality Behind Predictions:

-

Chemical Shifts: The vinyl protons are expected in the typical alkene region (5-6.5 ppm). The electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group will deshield these protons, shifting them downfield. The proton on C3 is directly attached to a carbon bearing a chlorine atom, placing it in the 4.5-5.0 ppm range.

-

Multiplicity and Coupling: The presence of a chiral center at C3 renders the two protons on C1 diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and couplings.[1] Each vinyl proton will be split by the other two vinyl protons and the proton on C3. The proton on C3 will be a complex multiplet due to coupling with the three vinyl protons and potentially long-range coupling to the fluorine atoms.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton. We predict four distinct signals corresponding to the four carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹⁹F-coupled spectrum) |

| C1 | 125 - 135 | Singlet or small doublet |

| C2 | 130 - 140 | Singlet or small doublet |

| C3 | 70 - 80 | Doublet (due to C-F coupling) |

| C4 | 120 - 130 | Quartet (due to C-F coupling) |

Causality Behind Predictions:

-

Chemical Shifts: The alkene carbons (C1 and C2) will appear in the 120-140 ppm region. C3, being attached to an electronegative chlorine atom, is expected in the 70-80 ppm range. C4 is highly deshielded due to the attached chlorine and three fluorine atoms, and its chemical shift is predicted to be in the 120-130 ppm range, characteristic of carbons in trifluoromethyl groups.

-

Multiplicity: In a proton-decoupled ¹³C NMR spectrum, the signals for C3 and C4 will exhibit splitting due to coupling with the fluorine atoms. The C4 signal is expected to be a quartet due to coupling with the three attached fluorine atoms. The C3 signal will likely be a doublet due to two-bond coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine(s) | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | Singlet or finely split multiplet |

Causality Behind Predictions:

-

Chemical Shift: The chemical shift of a trifluoromethyl group is influenced by the substituents on the adjacent carbon. The presence of a chlorine atom on the same carbon (C4) and another chlorine on the adjacent carbon (C3) will influence the electronic environment and thus the chemical shift, which is predicted to be in the typical range for aliphatic trifluoromethyl groups.[2]

-

Multiplicity: The three fluorine atoms of the -CF₃ group are chemically equivalent and will appear as a single peak. This peak may exhibit fine splitting due to long-range coupling with the proton on C3.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the C=C, C-H, C-Cl, and C-F bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C stretch (alkene) | 1640 - 1680 | Medium |

| =C-H stretch (alkene) | 3010 - 3100 | Medium |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C-F stretch | 1000 - 1400 | Strong, multiple bands |

| C-Cl stretch | 600 - 800 | Strong |

Causality Behind Predictions:

-

Alkene Absorptions: The C=C stretching vibration will appear in the characteristic region for alkenes. The =C-H stretching will be observed just above 3000 cm⁻¹.

-

Carbon-Halogen Absorptions: The C-F bonds will give rise to very strong and broad absorptions in the 1000-1400 cm⁻¹ region.[3] The C-Cl stretching vibrations are expected in the fingerprint region between 600 and 800 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Fragmentation Pattern:

The molecular weight of this compound (C₄H₃Cl₂F₃) is approximately 194.96 g/mol . The mass spectrum will show a molecular ion peak (M⁺) cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The M⁺, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1.

Major Predicted Fragmentation Pathways:

-

Loss of a chlorine atom: [M - Cl]⁺ is a very common fragmentation pathway for chlorinated compounds. This would result in a fragment ion at m/z ≈ 159.96.

-

Loss of a trifluoromethyl group: Cleavage of the C3-C4 bond could lead to the loss of the ·CF₃ radical, giving a fragment at m/z ≈ 125.96.

-

Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation.

-

Cleavage of the butene chain: Various C-C bond cleavages within the butene chain will lead to smaller fragment ions.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

While this guide presents predicted data, the following are standard protocols for acquiring the actual spectroscopic data.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is typically a highly sensitive experiment requiring fewer scans than ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

IR Spectroscopy Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging fundamental principles of NMR, IR, and mass spectrometry, and by drawing analogies to structurally related compounds, we have constructed a detailed and rationalized set of expected spectral data. The presence of a chiral center, a vinyl group, and multiple halogen atoms creates a unique spectroscopic fingerprint that can be used for its unambiguous identification. The predictive approach outlined here serves as a valuable tool for researchers working with novel compounds where experimental data is not yet available, enabling them to anticipate spectral features and aiding in the interpretation of experimentally acquired data.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-3,4,4-trifluorobut-1-ene

Forward

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and organofluorine chemistry. It provides a comprehensive overview of the physical properties of 3,4-Dichloro-3,4,4-trifluorobut-1-ene. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates predicted data based on computational chemistry with available experimental data for its close isomer, 3,3-dichloro-4,4,4-trifluorobut-1-ene, to offer a thorough and practical resource. The methodologies for determining these properties are detailed to assist in experimental design and data interpretation.

Molecular Identity and Structure

This compound is a halogenated alkene with the molecular formula C₄H₃Cl₂F₃. The precise arrangement of atoms is crucial for its chemical and physical behavior. A key challenge in the study of this compound is the potential for isomerism. This guide focuses on the 1-butene structure with chlorine and fluorine substituents at the 3 and 4 positions.

It is imperative to distinguish this compound from its isomer, 3,3-dichloro-4,4,4-trifluorobut-1-ene, for which some data is available. The structural differences are illustrated below.

Caption: Molecular structures of this compound and its isomer.

A search for the CAS number for this compound on Chemspace suggests it could be 374-26-5, however, this entry also contains inconsistencies in the molecular formula and weight provided.[1] The isomer 3,3-dichloro-4,4,4-trifluorobut-1-ene has a confirmed CAS number of 175400-95-0.[2][3][4]

Core Physical Properties

| Property | Predicted Value (this compound) | Experimental/Computed Value (3,3-dichloro-4,4,4-trifluorobut-1-ene) |

| Molecular Weight | 178.97 g/mol | 178.96 g/mol (Computed)[2] |

| Boiling Point | Estimated: 75-85 °C | 73-75 °C[3] |

| Density | Estimated: 1.4 - 1.5 g/cm³ | Not available |

| Refractive Index | Estimated: 1.38 - 1.40 | Not available |

Note: Predicted values are derived from computational models and comparisons with structurally similar compounds. These should be confirmed by experimental measurement.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. This section outlines the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Predicted ¹H NMR Spectrum:

-

Vinyl Protons: The protons on the C1 and C2 carbons will exhibit complex splitting patterns due to geminal and vicinal coupling to each other and potentially long-range coupling to the fluorine and chlorine-bearing carbons. The chemical shifts are expected in the range of 5.0-6.5 ppm.[5][6]

-

Allylic Proton: A single proton at the C3 position is expected to show a complex multiplet due to coupling with the vinyl protons and the adjacent fluorine atoms. Its chemical shift would likely be in the range of 4.0-5.0 ppm.

Predicted ¹³C NMR Spectrum:

-

C1 and C2: The olefinic carbons will appear in the range of 110-140 ppm.

-

C3 and C4: These carbons will be significantly affected by the electronegative halogen substituents, with their chemical shifts appearing further downfield. The C-F and C-Cl couplings will also be observable.

Predicted ¹⁹F NMR Spectrum:

-

The fluorine atoms in the -CF₃ group are expected to produce a singlet in the range of -70 to -80 ppm relative to CFCl₃.[7][8][9][10][11] The fluorine atom at the C3 position will likely appear as a multiplet due to coupling with the nearby protons and the other fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond is expected in the region of 1640-1680 cm⁻¹.[12][13]

-

C-H Stretch (vinyl): The stretching vibration of the C-H bonds on the double bond will likely appear above 3000 cm⁻¹.

-

C-F and C-Cl Stretches: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z corresponding to the molecular weight (approximately 179 g/mol ). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).[15]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of chlorine (M-35/37) and fluorine (M-19) atoms, as well as the trifluoromethyl group (M-69).[16][17][18]

Principles of Synthesis and Reactivity

Synthesis

The synthesis of polychlorofluoroalkenes can be challenging due to the high reactivity of the intermediates. General approaches often involve:

-

Halogenation of Alkene Precursors: Starting with a butene or butadiene derivative, selective addition of chlorine and fluorine can be achieved using various halogenating agents.

-

Elimination Reactions: Dehydrohalogenation or dehalogenation of a saturated polychlorofluorobutane can yield the desired butene.

A plausible synthetic workflow is outlined below.

Caption: A generalized synthetic pathway for this compound.

Reactivity

The reactivity of this compound is governed by the presence of the double bond and the electron-withdrawing halogen substituents.

-

Electrophilic Addition: The double bond can undergo addition reactions with electrophiles, although the electron-withdrawing nature of the halogens may deactivate the double bond towards this type of reaction.

-

Nucleophilic Attack: The electron-deficient nature of the double bond, due to the inductive effect of the halogens, makes it susceptible to attack by nucleophiles.

-

Polymerization: Like many alkenes, this compound could potentially undergo polymerization under appropriate conditions.

Experimental Protocols

The following are standard protocols for determining the key physical properties of a novel compound like this compound.

Determination of Boiling Point

The boiling point can be determined using micro-scale techniques to conserve material.

-

Apparatus Setup: A small-scale distillation apparatus or a Thiele tube setup is used.

-

Sample Preparation: A small, pure sample of the liquid is placed in the apparatus.

-

Heating: The sample is heated gradually.

-

Observation: The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Caption: Workflow for the experimental determination of boiling point.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a few milligrams of the pure compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

-

Process the data to determine chemical shifts, coupling constants, and integration.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) can be used.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and identification.

-

Use electron ionization (EI) to generate fragments and obtain the mass spectrum.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound for which there is a notable lack of published experimental data. This guide has provided a comprehensive overview of its predicted physical and spectroscopic properties, contextualized with available data for a closely related isomer. The outlined experimental protocols serve as a practical resource for researchers aiming to synthesize or characterize this and similar halogenated alkenes. As with any novel compound, thorough experimental verification of the predicted properties is essential for advancing our understanding of its chemical behavior and potential applications.

References

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [URL: https://web.chem.ucsb.edu/~nmr/19f-chemical-shifts-and-coupling-constants]

- This compound - C4H3Cl2F3 | CSCS00000034757 - Chemspace. [URL: https://www.chem-space.com/compound/CSCS00000034757]

- 3,3-Dichloro-4,4,4-trifluorobut-1-ene | C4H3Cl2F3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736852]

- Fluorine-19 Contact Interaction Shifts: The CF3, OCF3, SCF3, SF5, and SO2CF3 Groups | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00936a005]

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species - Dove Medical Press. [URL: https://www.dovepress.com/19-fluorine-nuclear-magnetic-resonance-chemical-shift-variability-in--peer-reviewed-fulltext-article-ROC]

- New Frontiers and Developing Applications in 19F NMR - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079435/]

- The nuclear magnetic resonance spectra of the isomers of 1.4-Dichlorotetrafluorobuta-1.3-diene - Sci-Hub. [URL: https://sci-hub.se/10.1016/0371-1951(66)80243-6]

- The Infrared Spectroscopy of Alkenes. [URL: https://www.spectroscopyonline.com/view/infrared-spectroscopy-alkenes]

- Mass Spectrometry - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- IR Spectroscopy Tutorial: Alkenes. [URL: https://orgchemboulder.com/Spectroscopy/irtutor/alkenesir.shtml]

- Mass Spectra of Fluorocarbons. [URL: https://nvlpubs.nist.gov/nistpubs/jres/52/jresv52n1p11_A1b.pdf]

- Mass spectral fragments of common hydrocarbons | Hiden Analytical. [URL: https://www.hidenanalytical.com/wp-content/uploads/2018/11/AP0016-Mass-spectral-fragments-of-common-hydrocarbons.pdf]

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]

- Mass spectra of fluorocarbons. [URL: https://nvlpubs.nist.gov/nistpubs/jres/52/jresv52n1p11_A1b.pdf]

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. [URL: https://openstax.org/books/organic-chemistry/pages/12-6-infrared-spectra-of-some-common-functional-groups]

- 175400-95-0(3,3-DICHLORO-4,4,4-TRIFLUOROBUT-1-ENE) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?casno=175400-95-0]

- ³¹P{¹H} (left), ¹⁹F (right) and ¹⁹F{¹H} NMR spectra of the vinyl complex [Au(PhC=C(F)CH3)(SPhos)] (2). - ResearchGate. [URL: https://www.researchgate.net/figure/31P-1-H-left-19-F-right-and-19-F-1-H-NMR-spectra-of-the-vinyl-complex-Au-PhC-C-F-CH3_fig1_366223405]

- Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8112349/]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://www.semanticscholar.org/paper/CHAPTER-2-Fragmentation-and-Interpretation-of-2.1-a-Saman/1f4783307222409893d51f0436d450849202157a]

- 3,3-dichloro-4,4,4-trifluorobut-1-ene - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6718428.htm]

- 3,3-Dichloro-4,4,4-trifluorobut-1-ene - CHEMICAL POINT. [URL: https://www.chemical-point.com/3-3-dichloro-4-4-4-trifluorobut-1-ene.html]

- CID 87973694 | C4H3Cl2F3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/87973694]

- 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dichlorobenzotrifluoride]

- 2,3,4-Trichloro-3,4,4-trifluorobut-1-ene | C4H2Cl3F3 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2776860]

- 3,4-DICHLOROBUT-1-ENE | CAS 760-23-6 - Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/3-4-dichlorobut-1-ene-cas-760-23-6/]

- Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3 - ResearchGate. [URL: https://www.researchgate.net/figure/Figure-S8-1-H-NMR-spectrum-of-oligo-fluoroether-vinyl-ether-9-recorded-in-CDCl-3_fig10_258145262]

- Halogenated Organic Compounds | Spectroscopy Online. [URL: https://www.spectroscopyonline.

- (E)-3,4-dichloro-1,1,1,2,2,5,5,6,6,6-decafluorohex-3-ene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23293282]

- 12.2: Predicting A 1H-NMR Spectrum from the Structure - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_California_Davis/UCD_Chem_124A%3A_Organic_Chemistry_I_Lab_Manual/12%3A_Nuclear_Magnetic_Resonance_Spectroscopy_(NMR)/12.

- 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.pub/chem1412/chapter/1h-nmr-spectroscopy/]

- Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 1,2-Dichloro-2-butene - Benchchem. [URL: https://www.benchchem.com/product/b5336/technical-documents]

- Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00835a]

- 3,3-Dichlorobut-1-ene | C4H6Cl2 | CID 642182 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/642182]

- (3S)-1,1,3-trichloro-4,4,4-trifluorobut-1-ene - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138682337]

- Synthesis, Characterization, and Modification of Poly(Organophosphazenes), that Bear Both 2,2,2-Trifluoroethoxy and Phenoxy Groups - ResearchGate. [URL: https://www.researchgate.net/publication/232019992_Synthesis_Characterization_and_Modification_of_PolyOrganophosphazenes_that_Bear_Both_222-Trifluoroethoxy_and_Phenoxy_Groups]

- Synthesis of poly(hexachlorocyclotriphosphazene-co-phenolphthalein) microspheres with negative charges for the selective removal of cationic dyes - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01931a]

- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]

- Detection of Tetrachlorobutadiene Isomers Using Density Functional Theory Methods, A Comparative Study of Hartree-Fock and Density Functional Theory Analysis | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. [URL: https://www.cambridge.org/engage/chemrxiv/article-details/65bf4d302534f3162205560b]

Sources

- 1. This compound - C4H3Cl2F3 | CSCS00000034757 [chem-space.com]

- 2. 3,3-Dichloro-4,4,4-trifluorobut-1-ene | C4H3Cl2F3 | CID 2736852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-DICHLORO-4,4,4-TRIFLUOROBUT-1-ENE CAS#: 175400-95-0 [m.chemicalbook.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dovepress.com [dovepress.com]

- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 17. hidenanalytical.com [hidenanalytical.com]

- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol (CAS No. 355-80-6)

This guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, a fluorinated alcohol with unique characteristics that make it a valuable compound in various scientific and industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking detailed technical information.

Introduction and Molecular Structure

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, with the chemical formula C5H4F8O, is a significant organofluorine compound.[1][2] Its structure is defined by a five-carbon chain where eight hydrogen atoms have been replaced by fluorine atoms, terminating in a primary alcohol group.[1] This high degree of fluorination confers remarkable chemical stability and distinctive physical properties, such as low surface tension and high thermal resistance.[2][3]

The molecular structure of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is illustrated below:

Caption: Molecular Structure of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol.

Physicochemical Properties

At room temperature, 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol exists as a clear, colorless liquid.[1][4] It possesses a faint, characteristic odor often associated with fluorinated alcohols.[2] The extensive fluorination significantly influences its physical behavior, leading to a high density and a specific refractive index. While its solubility in water is limited, it is readily soluble in many organic solvents.[1]

| Property | Value | Source |

| CAS Number | 355-80-6 | [1][2][4][5] |

| Molecular Formula | C5H4F8O | [1][2][5] |

| Molecular Weight | 232.07 g/mol | [1][6] |

| Appearance | Clear, colorless liquid | [1][4] |

| Boiling Point | 141-142 °C | [1][4][5] |

| Melting Point | < -50 °C | [5] |

| Density | 1.667 g/mL at 25 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.318 | [4][5] |

| Flash Point | 75.6 °C | [7] |

Chemical Reactivity and Applications

The robust carbon-fluorine bonds in 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol impart a high degree of chemical inertness.[1] However, the terminal hydroxyl group allows it to participate in typical alcohol reactions, such as esterification and etherification, making it a versatile building block in organic synthesis.

Fluorinated alcohols, in general, are recognized for their ability to act as powerful promoters in various chemical transformations, such as the ring-opening reactions of epoxides.[8] Their unique properties, including high polarity and strong hydrogen bonding capabilities, make them valuable in synthesizing new organic fluorides.[9]

The distinct properties of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol have led to its use in a range of applications:

-

Advanced Materials: It is a key component in the development of specialized polymers, coatings, and sealants that require high chemical resistance and low surface energy.[3]

-

Nanotechnology: It has been utilized as a cosurfactant in the synthesis of silver and silver iodide nanocrystals.[4]

-

Cleaning Agents: Its ability to dissolve a variety of substances makes it an effective component in precision cleaning agents.[2]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a solvent and a reactant in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[3][9]

Caption: Key application areas of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple, showing signals corresponding to the protons of the -CH2OH group.[10]

-

¹³C NMR: The carbon NMR provides information on the five carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR is particularly informative, revealing the distinct fluorine environments along the carbon chain.[11]

-

-

Mass Spectrometry (MS): Mass spectrometry data is available and can be used to determine the molecular weight and fragmentation pattern of the molecule.[12][13]

Safety and Handling

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is classified as a combustible liquid and requires careful handling.[14]

GHS Hazard Classification:

-

Respiratory Irritation: May cause respiratory irritation.[14]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[14][16]

-

Avoid contact with skin, eyes, and clothing.[16]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][14]

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[14][15]

Caption: Recommended safe handling workflow for 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol.

Experimental Protocols

Characterization by ¹H NMR Spectroscopy

Objective: To confirm the identity and purity of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol.

Materials:

-

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz)

Procedure:

-

Dissolve a small amount (5-10 mg) of the 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of a 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol sample.

Materials:

-

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol sample

-

High-purity solvent for dilution (e.g., hexane)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Vials and syringes

Procedure:

-

Prepare a dilute solution of the 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol sample in the chosen solvent.

-

Set up the GC instrument with an appropriate temperature program for the inlet, oven, and detector.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Run the analysis and record the chromatogram.

-

Identify the peak corresponding to 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol based on its retention time.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is a highly specialized fluorinated alcohol with a unique combination of properties that make it indispensable in several advanced technological fields. Its chemical stability, coupled with the reactivity of its hydroxyl group, provides a versatile platform for the development of new materials and chemical entities. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Alfa Chemistry. (n.d.). Fluorinated Alcohols.

- Guidechem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- ChemicalBook. (2023). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Molbase. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis.

- PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Chem-Impex. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- Arkivoc. (2017). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

- ChemicalBook. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) 1H NMR spectrum.

- American Chemical Society. (2023). Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives.

- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- PubMed Central. (2014). Fluorinated Alcohols' Effects on Lipid Bilayer Properties.

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET.

- Fisher Scientific. (2023). SAFETY DATA SHEET.

- SpectraBase. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Optional[MS (GC)] - Spectrum.

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

- NIST. (n.d.). 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro-.

- SpectraBase. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol - Optional[19F NMR] - Chemical Shifts.

- Chemsrc. (2023). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | 355-80-6 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | CAS#:355-80-6 | Chemsrc [chemsrc.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol(355-80-6) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Reactivity Profile of 3,4-Dichloro-3,4,4-trifluorobut-1-ene

Introduction

3,4-Dichloro-3,4,4-trifluorobut-1-ene is a polyhalogenated alkene of significant interest to researchers in synthetic chemistry and drug development. Its unique structural features, including a terminal double bond and a heavily halogenated ethyl group, impart a versatile and nuanced reactivity profile. The presence of both chlorine and fluorine atoms on adjacent carbons, with one being an allylic position, opens up a wide array of potential transformations. This guide provides a comprehensive overview of the predicted reactivity of this molecule, drawing upon established principles of organic chemistry for analogous structures, given the limited direct literature on this specific compound. The insights herein are intended to empower researchers to harness the synthetic potential of this compound in the design and execution of novel chemical entities.

Core Structural Features and Predicted Reactivity

The reactivity of this compound is dictated by the interplay of its key structural motifs:

-

Terminal Alkene: The carbon-carbon double bond is a region of high electron density, making it susceptible to electrophilic attack and a participant in cycloaddition reactions.

-

Allylic Chloride: The chlorine atom at the C3 position is allylic, rendering it a potential leaving group in nucleophilic substitution reactions. The adjacent trifluoromethyl group will exert a strong electron-withdrawing effect, influencing the rate and mechanism of such substitutions.

-

Vicinal Dihalides: The presence of chlorine atoms on adjacent carbons (C3 and C4) creates a vicinal dihalide arrangement, which can undergo elimination reactions under basic conditions.

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₃Cl₂F₃ |

| Molecular Weight | 178.97 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not readily available |

Electrophilic Addition Reactions at the Double Bond

The terminal double bond in this compound is expected to undergo electrophilic addition reactions, a cornerstone of alkene chemistry.

Mechanism of Electrophilic Addition

The general mechanism involves the initial attack of the electron-rich π-bond of the alkene on an electrophile (E+), leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu-). The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation.

Caption: General mechanism of electrophilic addition.

Halogenation

The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond is a classic electrophilic addition reaction.[1][2] This would result in the formation of a 1,2,3,4-tetrahalo-3,4,4-trifluorobutane. The reaction proceeds through a cyclic halonium ion intermediate, which explains the typical anti-addition stereochemistry observed in these reactions.[1]

Experimental Protocol: Bromination of this compound

-

Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in dichloromethane dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, 1,2-dibromo-3,4-dichloro-3,4,4-trifluorobutane.

-

Purify the product by column chromatography on silica gel.

Nucleophilic Substitution at the Allylic Position

The chlorine atom at the C3 position is allylic and is thus susceptible to nucleophilic substitution. Allylic halides are generally more reactive than their saturated counterparts in both SN1 and SN2 reactions due to the stabilization of the carbocation intermediate (for SN1) or the transition state (for SN2) by the adjacent π-system.[3]

SN2 Reaction

In the presence of a strong, unhindered nucleophile, a direct bimolecular substitution (SN2) is expected. The nucleophile attacks the C3 carbon, displacing the chloride ion in a single concerted step.

Caption: SN2 reaction at the allylic position.

Influence of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl (CF₃) group at the C3 position will have a significant impact on the reactivity. It will destabilize a developing positive charge at C3, thus disfavoring an SN1-type mechanism. Conversely, the inductive effect of the CF₃ group will make the C3 carbon more electrophilic, potentially accelerating an SN2 reaction.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

-

To a solution of this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add sodium azide (1.2 equivalents).

-

Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting allylic azide by column chromatography.

Elimination Reactions

The vicinal dichloride arrangement in this compound makes it a prime candidate for elimination reactions to form a conjugated diene or an alkyne. Such reactions are typically promoted by strong bases.[4][5][6]

Dehydrochlorination to a Diene

Treatment with a strong, non-nucleophilic base could induce the elimination of one equivalent of HCl to form a conjugated diene. The regioselectivity of this elimination will depend on the relative acidity of the protons at C2 and the steric environment.

Caption: Potential diene formation via elimination.

Double Dehydrohalogenation to an Alkyne

Under more forcing conditions with a very strong base, such as sodium amide (NaNH₂) or potassium hydroxide at high temperatures, a double elimination of two molecules of HCl could occur, leading to the formation of a terminal alkyne. This is a common method for the synthesis of alkynes from vicinal dihalides.[7]

Experimental Protocol: Double Dehydrohalogenation

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a suspension of sodium amide (2.2 equivalents) in anhydrous liquid ammonia.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether to the stirred suspension.

-

After the addition is complete, allow the ammonia to evaporate and then cautiously add water to quench the reaction.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent to isolate the volatile alkyne product.

Cycloaddition Reactions

The double bond of this compound can participate in cycloaddition reactions, serving as a 2π electron component. The presence of electron-withdrawing groups can enhance its reactivity as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a participant in [2+2] photocycloadditions.[8]

[4+2] Cycloaddition (Diels-Alder Reaction)

When reacted with a conjugated diene, this compound would act as the dienophile. The electron-withdrawing nature of the halogenated substituent would likely increase its reactivity towards electron-rich dienes.

Caption: Diels-Alder reaction schematic.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

-

To a solution of this compound (1 equivalent) in a suitable solvent like toluene, add freshly cracked cyclopentadiene (1.2 equivalents).

-

Heat the mixture under reflux and monitor the reaction by GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by vacuum distillation or column chromatography.

Conclusion

This compound is a molecule with a rich and varied, albeit largely unexplored, reactivity profile. Based on the fundamental principles of organic chemistry and the behavior of analogous halogenated alkenes, it is predicted to readily undergo electrophilic additions, nucleophilic substitutions at the allylic position, base-induced eliminations, and cycloaddition reactions. This guide provides a foundational understanding and practical starting points for researchers to explore the synthetic utility of this intriguing compound. The interplay of its functional groups offers exciting opportunities for the construction of complex and novel molecular architectures.

References

-

Chemistry LibreTexts. (2024, September 23). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

OpenStax. (2023, September 20). 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, November 22). 12.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

-

The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

-

Quora. (2024, April 5). What is the reaction mechanism in the halogenation of but-2-ene?[Link]

- Zemtsov, A. A., Levin, V. V., & Dilman, A. D. (2022). Allylic substitution reactions with fluorinated nucleophiles.

-

Khan Academy. (2022, May 6). Halogenation of Alkenes. YouTube. [Link]

-

Semantic Scholar. (n.d.). Allylic substitution reactions with fluorinated nucleophiles. [Link]

- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9929.

-

Chemistry LibreTexts. (2021, July 31). 14.8: Polyhalogenated Alkanes and Alkenes. [Link]

-

Chemistry LibreTexts. (2021, March 8). 5.8: Polyhalogenated Alkanes and Alkenes. [Link]

-

Galloro, V. (n.d.). Halogenation Reactions (Organic). Ontario Student Chemistry Blog. [Link]

-

lseinjr1. (2018, May 13). Alkynes: polyhalogenation. YouTube. [Link]

-

University of Calgary. (n.d.). Ch 10: Nucleophilic Substitution reactions of Allylic halides. [Link]

- Paquin, J. F., et al. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 21(16), 6432–6436.

-

Chemistry Steps. (n.d.). Halogenation of Alkenes. [Link]

-

Wikipedia. (n.d.). Halogen addition reaction. [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. [Link]

-

Beilstein Journal of Organic Chemistry. (2021, January 15). Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]

-

Molecules. (2020). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. [Link]

-

Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]

-

Save My Exams. (2025, January 10). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. [Link]

-

Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes. [Link]

-

Chemistry LibreTexts. (2024, April 3). 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Chemistry university. (2021, February 15). Electrophilic Addition Mechanism. YouTube. [Link]

-

ChemSynthesis. (2025, May 20). 4,4,4-trifluoro-1-butene. [Link]

-

PubChem. (n.d.). (3S)-1,1,3-trichloro-4,4,4-trifluorobut-1-ene. [Link]

-

Semantic Scholar. (n.d.). Synthesis and use of (E)-1-ethoxy-3-fluoroalkyl-3-hydroxy-4-(4-methylphenylsulfinyl)but-1-enes. [Link]

-

Save My Exams. (n.d.). R3.4.5 Electrophilic Addition to Alkenes | IB Chemistry. [Link]

-

Rzepa, H. S. (2011, November 28). A modern take on pericyclic cycloaddition. Dimerisation of cis-butene. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2024, March 23). 29.5: Cycloaddition Reactions. [Link]

-

Semantic Scholar. (2023, September 27). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

-

Journal of the American Chemical Society. (2002, May 1). Free Radical Additions Involving Fluorine Compounds. V. Reactions of 1,2-Dibromo-2-chloro- and 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane with Fluoroölefins1. [Link]

-

Journal of the Chemical Society C: Organic. (1970). Addition of free radicals to unsaturated systems. Part XVIII. The direction of radical addition to 1,3,3,3-tetrafluoropropene. [Link]

Sources

- 1. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. Halogen addition reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanistic Nuances of Electrophilic Addition to 3,4-Dichloro-3,4,4-trifluorobut-1-ene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanistic principles governing electrophilic addition reactions to the sterically and electronically complex substrate, 3,4-dichloro-3,4,4-trifluorobut-1-ene. The presence of multiple halogen substituents significantly influences the reactivity of the terminal double bond and dictates the regiochemical and stereochemical outcomes of these reactions. This document synthesizes established principles of physical organic chemistry to predict and rationalize the mechanistic pathways, offering field-proven insights for researchers working with halogenated alkenes in synthetic and medicinal chemistry. Detailed experimental protocols, derived from analogous systems, and guidelines for product characterization are also presented to facilitate practical application.

Introduction: The Significance of Halogenated Alkenes

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries, often imparting unique physicochemical properties such as enhanced metabolic stability and membrane permeability. This compound serves as a versatile building block, with its terminal alkene functionality providing a reactive handle for further molecular elaboration. A thorough understanding of its reactivity towards electrophiles is crucial for the rational design of synthetic routes to novel, highly functionalized molecules.

The focus of this guide is to dissect the intricate electronic effects of the chlorine and fluorine substituents on the mechanism of electrophilic addition. We will explore how these effects modulate the stability of carbocationic intermediates and, consequently, the regioselectivity of the addition process.

Electronic Landscape of this compound

The reactivity of the double bond in this compound is profoundly influenced by the strong inductive effects of the neighboring chlorine and fluorine atoms.

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect polarizes the C-Cl and C-F bonds, drawing electron density away from the carbon backbone and, by extension, from the π-system of the double bond. This deactivation makes the alkene less nucleophilic compared to its non-halogenated counterparts.

-

Resonance Effect (+R): Halogens, including chlorine, possess lone pairs of electrons that can be delocalized through resonance.[1] While the resonance effect of fluorine is generally weaker due to the poor energy match between its 2p orbitals and carbon's 2p orbitals, the +R effect of chlorine can play a role in stabilizing adjacent positive charges.[2][3] However, in the case of electrophilic addition, the inductive effect of halogens is generally considered to be the dominant factor influencing reactivity.[4]

The interplay of these effects dictates the stability of the potential carbocation intermediates formed during electrophilic addition, which is the cornerstone of predicting the regiochemical outcome.

Mechanistic Pathways of Electrophilic Addition

Electrophilic addition to an alkene typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[5] The regioselectivity of the reaction is governed by the relative stability of the possible carbocations, a principle famously encapsulated by Markovnikov's rule. However, the presence of strong electron-withdrawing groups can lead to "anti-Markovnikov" outcomes.[1]

General Mechanism

The general mechanism for the electrophilic addition of an electrophile (E-Nu) to an alkene is depicted below.

Caption: General Mechanism of Electrophilic Addition.

Regioselectivity in the Context of this compound

Let's consider the addition of a generic electrophile H-X to this compound. The initial protonation of the double bond can lead to two possible carbocation intermediates:

-

Carbocation A (Markovnikov): The proton adds to the terminal carbon (C1), forming a secondary carbocation at C2.

-

Carbocation B (Anti-Markovnikov): The proton adds to the internal carbon (C2), forming a primary carbocation at C1.

Caption: Potential Carbocation Intermediates.

Based on standard carbocation stability rules (tertiary > secondary > primary), one would predict the formation of the secondary carbocation (A) to be favored. However, the strong electron-withdrawing effects of the chlorine and fluorine atoms on the adjacent carbons (C3 and C4) will significantly destabilize the positive charge at C2. Conversely, the primary carbocation at C1 is further away from these electron-withdrawing groups, potentially making it the less destabilized, and therefore kinetically favored, intermediate.[1]

Prediction: Due to the powerful destabilizing inductive effect of the polychloro and polyfluoro substituents, the electrophilic addition to this compound is predicted to proceed via an anti-Markovnikov pathway, favoring the formation of the primary carbocation (B).

Key Electrophilic Addition Reactions and Predicted Products

Hydrohalogenation (Addition of H-X)

The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow the anti-Markovnikov regioselectivity.

Predicted Major Product: 1-Halo-3,4-dichloro-3,4,4-trifluorobutane.

Halogenation (Addition of X₂)

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds through a cyclic halonium ion intermediate, which influences the stereochemistry of the product (anti-addition).[2]

Caption: Halogenation via a Bromonium Ion.

Predicted Product: 1,2-Dihalo-3,4-dichloro-3,4,4-trifluorobutane (with anti-stereochemistry).

Experimental Protocols (Exemplary)

The following protocols are based on general procedures for electrophilic additions to halogenated alkenes and should be adapted and optimized for this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Addition of Hydrogen Bromide

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen bromide gas through the solution for a predetermined time or until TLC/GC-MS indicates complete consumption of the starting material. Alternatively, a solution of HBr in acetic acid can be used.[6][7]

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Protocol: Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane, 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of bromine (1.0 eq) in the same solvent dropwise from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.[8][9]

-

Work-up: Once the reaction is complete (as determined by TLC/GC-MS), wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the product by column chromatography or distillation.

Characterization of Products

The successful synthesis of the addition products can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be crucial for determining the regiochemistry of the addition. For the predicted anti-Markovnikov product of HBr addition, a new signal corresponding to the -CH₂Br group would be expected. The coupling patterns of the protons on C1 and C2 will provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show the appearance of new sp³ hybridized carbon signals and the disappearance of the sp² signals of the starting alkene.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The chemical shifts and coupling constants of the fluorine nuclei will provide valuable information about the electronic environment and connectivity of the fluorine-containing portion of the molecule.[5][10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product and can provide structural information through analysis of the fragmentation patterns. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum of the products.[11]

Table 1: Predicted Spectroscopic Data for the Major Product of HBr Addition (1-bromo-3,4-dichloro-3,4,4-trifluorobutane)

| Technique | Expected Observations |

| ¹H NMR | A multiplet corresponding to the -CH₂Br protons, and other multiplets for the remaining C-H protons. The integration will be consistent with the number of protons in each environment. |

| ¹³C NMR | Appearance of a new signal for the carbon bearing the bromine, and shifts in the signals of the other carbons upon addition. |

| ¹⁹F NMR | Complex multiplets for the -CF₂- and -CF₃ groups, with potential changes in chemical shifts and coupling constants compared to the starting material. |

| Mass Spec. | A molecular ion peak corresponding to the formula C₄H₄BrCl₂F₃. The isotopic pattern of the molecular ion will clearly show the presence of one bromine and two chlorine atoms. Fragmentation may involve the loss of halogens. |

Conclusion and Future Directions

The electrophilic addition to this compound presents a mechanistically intriguing case where the strong inductive effects of multiple halogen substituents are expected to override traditional regiochemical rules. This guide provides a theoretical framework for predicting the outcomes of such reactions and offers practical guidance for their execution and analysis.

Further experimental studies are warranted to definitively confirm the predicted regioselectivity and to explore the full synthetic potential of this versatile halogenated building block. Investigations into the stereochemical control of these reactions and the use of a broader range of electrophiles will undoubtedly open new avenues for the synthesis of novel and potentially bioactive molecules.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? (2023, July 29). YouTube. Retrieved January 22, 2026, from [Link]

-

Does Cl- Have more -I effect or +M effect ( Resonance effect)? (2020, June 17). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? (n.d.). Allen Digital. Retrieved January 22, 2026, from [Link]

-

When do we know that chlorine shows negative inductive effect and resonance in benzene? (2019, April 14). Quora. Retrieved January 22, 2026, from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Difference between inductive effect and resonance. (2007, July 13). Student Doctor Network. Retrieved January 22, 2026, from [Link]

-

Hyperconjugation: Organic Chemistry & Carbocation Effects. (2023, October 21). StudySmarter. Retrieved January 22, 2026, from [Link]

-

On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. (n.d.). Magritek. Retrieved January 22, 2026, from [Link]

-

Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Bromination of alkenes. (2017, June 17). YouTube. Retrieved January 22, 2026, from [Link]

-

halogenation of alkenes. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

-

Experiment 14 ADDITION OF HBr TO ALKENES. (n.d.). CHEMISTRY. Retrieved January 22, 2026, from [Link]

-

Hyperconjugative Interactions of the Carbon–Halogen Bond that Influence the Geometry of Cyclic α-Haloacetals. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Hyperconjugative Interactions of the Carbon-Halogen Bond that Influence the Geometry of Cyclic α-Haloacetals. (2022, April 15). PubMed. Retrieved January 22, 2026, from [Link]

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Analysis of polychlorinated alkanes in food by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Organic Lab Addition of HBr to Alkenes Experiment ACHM 222. (2018, November 2). YouTube. Retrieved January 22, 2026, from [Link]

-

A Photoirradiative Phase-Vanishing Method: Efficient Generation of HBr from Alkanes and Molecular Bromine and Its Use for Subsequent Radical Addition to Terminal Alkenes. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

How to predict the product of 1-butene when subjected to an addition reaction with hydrogen bromide (Hbr). (2022, February 10). Quora. Retrieved January 22, 2026, from [Link]

Sources

- 1. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. quora.com [quora.com]

- 4. m.youtube.com [m.youtube.com]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]

- 9. Hyperconjugation and Conjugation in Carbocations [sites.science.oregonstate.edu]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of Dichlorotrifluorobutene Isomers

<

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of dichlorotrifluorobutene isomers, a class of compounds with significant industrial and research interest. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic behavior of these molecules is paramount, as conformation dictates reactivity, physical properties, and biological interactions. This document synthesizes field-proven insights with technical accuracy, detailing both computational and experimental methodologies. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative, verifiable references. The guide offers step-by-step workflows, data presentation strategies, and visual aids to facilitate a thorough understanding of the conformational landscape of these complex halogenated alkenes.

Introduction: The Significance of Conformational Isomerism in Halogenated Alkenes

Conformational isomers, or conformers, represent different spatial arrangements of a molecule that can be interconverted by rotation around single bonds.[1] These rotations are not always free; they are governed by an energy landscape of minima (stable conformers) and maxima (transition states). The specific distribution of conformers, known as the conformational equilibrium, is critical as it influences a molecule's dipole moment, spectroscopic signatures, and reactivity.

Dichlorotrifluorobutene isomers present a particularly interesting case study due to the complex interplay of steric and electronic effects introduced by the halogen substituents. The size of chlorine atoms, the high electronegativity of fluorine, and the presence of a carbon-carbon double bond create a nuanced conformational landscape. Low-energy conformations arise from a delicate balance between 1,2- and 1,3-allylic strain, where substituents on the allylic carbon eclipse either the double bond or a vinylic group.[2] Understanding these preferences is crucial for predicting the outcomes of chemical reactions, such as stereoselective additions, and for designing molecules with specific properties in fields like materials science and drug development.[3]

This guide will provide a dual-pronged approach to elucidating this landscape, combining the predictive power of computational chemistry with the empirical validation of experimental spectroscopy.

Computational Methodology: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in silico laboratory for exploring the potential energy surface of a molecule.[4] This approach allows for the identification of all stable conformers and the determination of their relative energies and geometric parameters before any wet lab experiments are conducted.

Rationale for Method Selection

The choice of computational method is critical for obtaining accurate results for halogenated compounds.

-

Density Functional Theory (DFT): DFT provides a good balance between computational cost and accuracy.[5] For halogenated systems, functionals from the Minnesota family, such as M06-2X , are often recommended.[6] These functionals are better parameterized to account for non-covalent interactions, such as dispersion forces, which can be significant in molecules with multiple polarizable halogen atoms.

-

Basis Sets: A flexible basis set is required to accurately describe the electron distribution around the halogen atoms. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are appropriate choices.[6][7] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the halogens, and polarization functions (d,p) allow for more flexibility in describing bonding.

Step-by-Step Computational Protocol

-

Initial Conformer Generation:

-

Begin by constructing the 2D structure of the desired dichlorotrifluorobutene isomer.

-

Perform a systematic conformational search by rotating around all relevant single bonds (e.g., the C-C single bond adjacent to the double bond) in discrete steps (e.g., 30°).

-

Alternatively, use a molecular mechanics (MM) based conformational search algorithm, which is computationally less expensive for an initial exploration of the conformational space.

-

-

Geometry Optimization and Frequency Calculation (DFT):

-

For each unique conformer identified in the initial search, perform a full geometry optimization using the chosen DFT functional and basis set (e.g., M06-2X/aug-cc-pVTZ).[7][8]

-

Following optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer).

-

Thermodynamic Data: The calculation provides zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy, which are essential for determining the relative populations of conformers at a given temperature.

-

-

-

Analysis of Results:

-

Compare the relative Gibbs free energies (ΔG) of all stable conformers to determine their relative populations using the Boltzmann distribution.

-

Analyze key geometric parameters, such as dihedral angles, bond lengths, and bond angles, for each conformer.

-

Calculate properties like the dipole moment for each conformer, which can be correlated with experimental observations.

-

Visualizing the Computational Workflow

Caption: Computational workflow for conformational analysis.

Experimental Methodology: Empirical Validation

While computational methods are powerful, experimental validation is crucial for confirming theoretical predictions. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive probe of molecular conformation and dynamics in solution.[9] For gas-phase studies, Gas Electron Diffraction (GED) provides direct structural information.[10]

NMR Spectroscopy: A Window into Solution-State Conformation